molecular formula C4H4ClNOS B1427457 (5-Chloro-1,3-thiazol-2-YL)methanol CAS No. 50398-78-2

(5-Chloro-1,3-thiazol-2-YL)methanol

Cat. No. B1427457
CAS RN: 50398-78-2
M. Wt: 149.6 g/mol
InChI Key: FTFSPIOBBWGKLE-UHFFFAOYSA-N
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Description

“(5-Chloro-1,3-thiazol-2-YL)methanol” is a chemical compound with the molecular formula C4H4ClNOS and a molecular weight of 149.6 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-1,3-thiazol-2-YL)methanol” consists of a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) attached to a methanol group . The chlorine atom is attached to the 5th carbon of the thiazole ring .


Physical And Chemical Properties Analysis

“(5-Chloro-1,3-thiazol-2-YL)methanol” is a solid compound . It has a density of 1.5±0.1 g/cm3 and a boiling point of 251.9±20.0 °C at 760 mmHg . The flash point is 106.1±21.8 °C .

Scientific Research Applications

Synthetic Applications

Stable Isotope Labeling
A significant application involves the synthesis of stable isotope-labeled derivatives for biological research. For example, Lin et al. (2009) developed a rapid and efficient method for synthesizing stable isotope-labeled [13C4, D4]-5-(hydroxymethyl)thiazole, a versatile building block for biologically active compounds. This method entails a four-step synthesis from chloroacetic acid and thiourea, leading to a compound with potential for creating radioactive isotope-labeled thiazole compounds (Lin, Salter, & Gong, 2009).

Antiviral Activity
Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds showed some degree of antitobacco mosaic virus activity, highlighting the potential use of thiazole derivatives in antiviral research (Chen et al., 2010).

Antioxidant Properties
Novel thiazole derivatives have been synthesized and evaluated for their antioxidant properties. Jaishree et al. (2012) reported on a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives showing potent antioxidant activity. This research contributes to the development of new antioxidants based on thiazole scaffolding (Jaishree et al., 2012).

Biological Studies

Antimicrobial Activity
Kubba and Rahim (2018) synthesized 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives and evaluated their antimicrobial activity. The compounds showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. This study underscores the potential of thiazole derivatives as antimicrobial agents (Kubba & Rahim, 2018).

Catalysis

Oxidation Reactions
Molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated in zeolite Y, serving as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This innovative approach highlights the role of thiazole derivatives in catalysis, providing a pathway for the development of novel catalysts (Ghorbanloo & Alamooti, 2017).

Safety And Hazards

“(5-Chloro-1,3-thiazol-2-YL)methanol” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5-chloro-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFSPIOBBWGKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1,3-thiazol-2-YL)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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